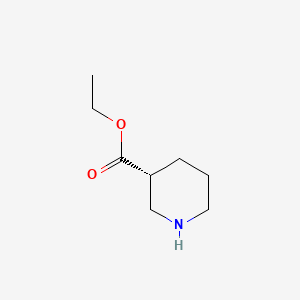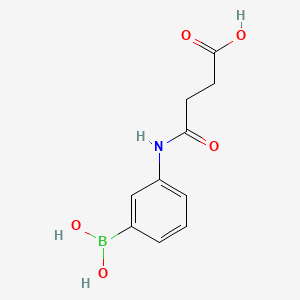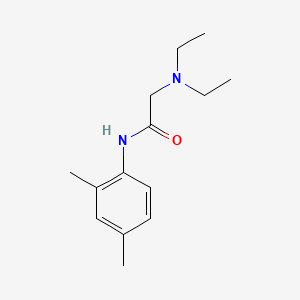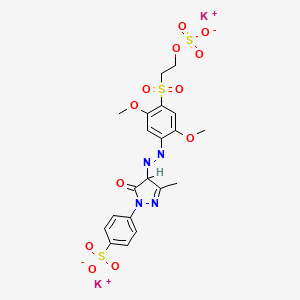![molecular formula C19H22Cl2N2 B1585569 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine CAS No. 3589-22-8](/img/structure/B1585569.png)
3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
Descripción general
Descripción
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Mecanismo De Acción
Target of Action
Dichlorimipramine, also known as 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine or QED4UT72J0, is a tricyclic antidepressant . Its primary targets are the serotonin and norepinephrine transporters in the brain . These transporters are responsible for the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Dichlorimipramine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can help alleviate symptoms of depression .
Biochemical Pathways
The action of Dichlorimipramine affects several biochemical pathways. By inhibiting the reuptake of serotonin and norepinephrine, it impacts the serotonergic and noradrenergic systems . These systems are involved in regulating mood, anxiety, sleep, and other functions. Thus, the action of Dichlorimipramine can lead to changes in these systems, potentially alleviating symptoms of depression .
Pharmacokinetics
The pharmacokinetics of Dichlorimipramine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Dichlorimipramine is rapidly absorbed . It is extensively metabolized in the liver, primarily to its active metabolite, desmethylclomipramine . The drug and its metabolites are excreted in urine and feces . The pharmacokinetic properties of Dichlorimipramine influence its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of Dichlorimipramine’s action involve changes in neurotransmission. By increasing the levels of serotonin and norepinephrine in the synaptic cleft, Dichlorimipramine enhances the signaling between neurons . This can lead to changes in neuronal activity and function, which may help alleviate symptoms of depression .
Action Environment
The action, efficacy, and stability of Dichlorimipramine can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect the metabolism and action of Dichlorimipramine . Additionally, individual factors such as age, genetics, and health status can influence how the body absorbs, distributes, metabolizes, and excretes Dichlorimipramine . These factors can impact the drug’s effectiveness and the patient’s response to treatment .
Análisis Bioquímico
Biochemical Properties
Dichlorimipramine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), where Dichlorimipramine acts as an inhibitor. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation . Additionally, Dichlorimipramine binds to histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Cellular Effects
Dichlorimipramine has profound effects on various cell types and cellular processes. In human skin fibroblasts, it has been observed to be toxic at concentrations as low as 10 μg/ml if treatment exceeds one hour . This toxicity manifests as an arrest of mitosis at metaphase and subsequent cell death. Dichlorimipramine also inhibits oxygen uptake by cells, suggesting a primary action in restricting energy metabolism . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by increasing serotonergic neurotransmission .
Molecular Mechanism
At the molecular level, Dichlorimipramine exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake . This inhibition is achieved by binding to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, Dichlorimipramine down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use . These actions contribute to its antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichlorimipramine change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to Dichlorimipramine can lead to sustained inhibition of mitosis and energy metabolism in cells . Additionally, the stability of Dichlorimipramine in various conditions has been a subject of research to understand its long-term effects better .
Dosage Effects in Animal Models
The effects of Dichlorimipramine vary with different dosages in animal models. At lower doses, it has been observed to increase neurotransmitter levels without significant adverse effects. At higher doses, Dichlorimipramine can cause toxic effects, including severe inhibition of cellular respiration and mitosis . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Dichlorimipramine is involved in several metabolic pathways. It undergoes extensive first-pass metabolism in the liver, where it is demethylated to its primary active metabolite . This metabolite participates in both therapeutic and unwanted effects. The compound is further hydroxylated and conjugated before being excreted in urine . The metabolic pathways of Dichlorimipramine are similar to those of other tricyclic antidepressants, involving enzymes such as cytochrome P450 .
Transport and Distribution
Dichlorimipramine is transported and distributed within cells and tissues through various mechanisms. It is capable of distributing into the cerebrospinal fluid, the brain, and breast milk . The compound is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein . This high protein binding influences its distribution and availability in different tissues.
Subcellular Localization
The subcellular localization of Dichlorimipramine is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific cellular compartments through targeting signals and post-translational modifications . The localization of Dichlorimipramine within cells affects its interactions with various biomolecules and its overall efficacy.
Propiedades
IUPAC Name |
3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLHYTJLNUJZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957303 | |
| Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-22-8 | |
| Record name | Dichlorimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLORIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QED4UT72J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate](/img/structure/B1585490.png)









![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)

